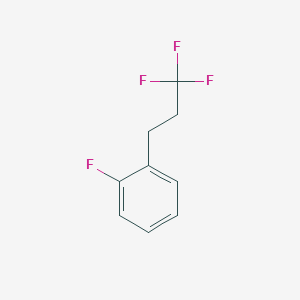

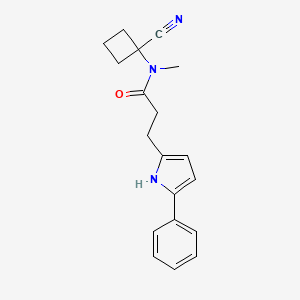

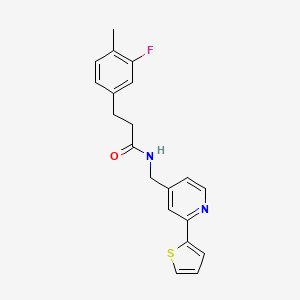

![molecular formula C9H12Cl3N3 B2639436 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2138337-33-2](/img/structure/B2639436.png)

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound that belongs to the pyridine family . It is a heterocyclic compound and can be used in various scientific research applications. This compound can be used to treat cancer and inflammatory disorders .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN2 . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis

This compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The average mass of this compound is 152.581 Da . The NMR spectra were recorded on a Bruker UltraShield TM 300 MHz spectrometer .科学的研究の応用

Catalysis and Polymerization

The compound's derivatives, such as pyrazolylamine ligands, have been utilized in catalyzing the oligomerization or polymerization of ethylene. These reactions can yield various products like butene, hexene, and polyethylene, depending on the co-catalyst and solvent used (Obuah et al., 2014).

Structural and Synthetic Chemistry

Derivatives of this compound are valuable in the synthesis of complex structures such as pyrrole-3-carbonitriles and their reduction products, which are key synthetic intermediates in creating diverse molecular architectures (Macías et al., 2018). Additionally, microwave-assisted synthesis methods have been developed for various 2-amino derivatives, indicating the compound's versatility in chemical synthesis (Ankati & Biehl, 2010).

Crystallography and Molecular Structure

The compound's derivatives are also pivotal in crystallography studies. They contribute to understanding molecular structures and conformational changes in synthesized compounds (Adeleke & Omondi, 2022).

Nonlinear Optical Response

In the field of optics, derivatives of this compound have been explored for their influence on thin-film microstructure and nonlinear optical response, which is crucial for applications in electrooptic film fabrication (Facchetti et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3.2ClH/c10-9-3-7-6(1-2-11)4-12-8(7)5-13-9;;/h3-5,12H,1-2,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWXSKVIIZCSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

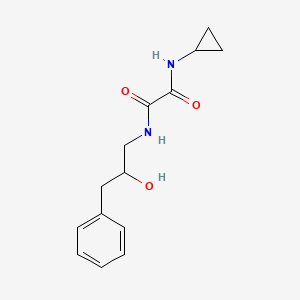

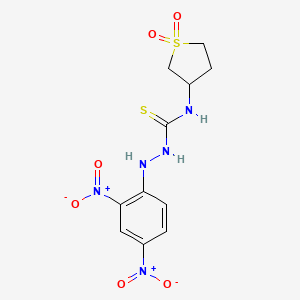

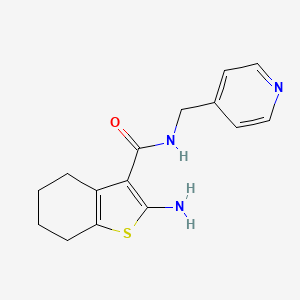

![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)

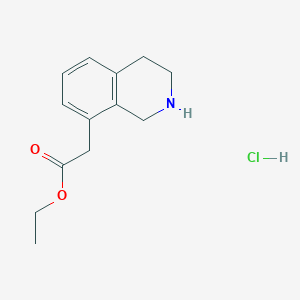

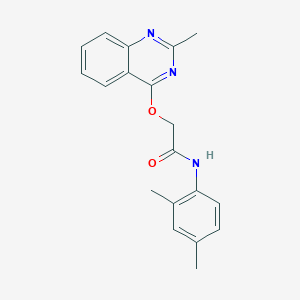

![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)

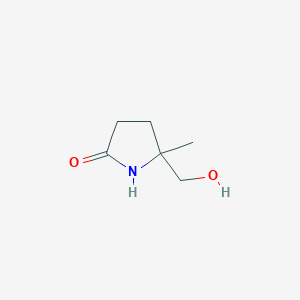

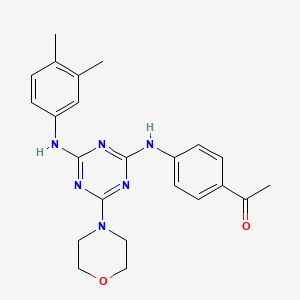

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)